molecular formula C6H5ClN4 B595713 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1245644-68-1

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B595713
CAS No.: 1245644-68-1
M. Wt: 168.584
InChI Key: MWSWBCKCTLMDKD-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel anticancer and antiviral agents . The 1,2,4-triazolo[1,5-a]pyridine core is recognized for its versatility and is explored as a bioisostere for purines, enabling the disruption of critical enzymatic functions . Research indicates that compounds based on this scaffold can function as inhibitors of key oncogenic targets, such as receptor tyrosine kinases (e.g., AXL, UFO), which are implicated in cell proliferation and survival in various cancers . In vitro studies on related [1,2,4]triazolo[1,5-a]pyrimidine analogs have demonstrated potent anti-tumor activities against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines, highlighting the potential of this chemical class in oncology research . Furthermore, the structural framework is being investigated for antiviral applications, including the disruption of protein-protein interactions in viral polymerases, such as the PA-PB1 interface of influenza A virus RNA-dependent RNA polymerase (RdRP) . This makes this compound a valuable building block for researchers designing and synthesizing new small-molecule candidates for targeted therapy and virology.

Properties

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSWBCKCTLMDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857253
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-68-1
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Contraction via Decarboxylation of Triazino Intermediates

A foundational method for synthesizing triazolo-pyridine derivatives involves ring contraction of triazino precursors. In a study by Kuberkar et al. , 6-chloro-2-hydrazino-1,3-benzothiazole was refluxed with diethyl oxalate in methanol and pyridine to form 8-chloro-2H- triazino[3,4-b] benzothiazole-3,4-dione (2 ). Subsequent treatment with phosphoryl chloride yielded 3,8-dichloro- triazino[3,4-b] benzothiazole-4-one (4 ), which underwent NaOH-mediated decarboxylation and ring contraction to produce 7-chloro triazolo[3,4-b] benzothiazole (6 ) .

While this pathway targets a benzothiazole-fused triazolo system, the mechanism illuminates a viable route for synthesizing 8-chloro- triazolo[1,5-a]pyridin-2-amine. By substituting the benzothiazole precursor with a pyridine analog, such as 2-hydrazinopyridine, and optimizing reaction conditions, the same decarboxylation strategy could yield the target compound. Key parameters include:

  • Reagents : Diethyl oxalate for cyclization.

  • Conditions : Reflux in methanol/pyridine (4 h), followed by phosphoryl chloride treatment (2 h).

  • Key Step : Base-induced decarboxylation at elevated temperatures.

Characterization data from analogous compounds (e.g., 6 ) include IR absorptions at 1720 cm⁻¹ (C=O) and 3190 cm⁻¹ (N–H), with 1H^1H NMR resonances at δ 7.3–8.1 ppm (aromatic protons) and δ 12.1 ppm (NH) .

Condensation of β-Diketones or β-Dialdehydes

Khomenko et al. demonstrated the synthesis of triazolo[1,5-a]pyridine-8-carbonitriles via condensation of β-diketones or β-dialdehydes. Although their work focuses on carbonitrile derivatives, the methodology is adaptable for introducing amine groups. For instance, substituting cyano precursors with amine-containing reagents (e.g., ammonium acetate) under similar conditions could yield 8-chloro- triazolo[1,5-a]pyridin-2-amine.

Reaction Overview :

  • Substrate : β-Diketones or β-dialdehydes.

  • Conditions : Reflux in acetic acid or ethanol with catalytic bases.

  • Mechanism : Cyclocondensation followed by oxidative aromatization.

The study confirmed planar molecular structures via X-ray crystallography, with bond lengths and angles consistent with triazolo-pyridine systems . Adapting this method for amine synthesis would require optimizing protecting groups to prevent undesired side reactions.

Oxidative Cross-Dehydrogenative Coupling (CDC)

An innovative CDC approach was reported for synthesizing pyrazolo[1,5-a]pyridines and triazolo derivatives . While the primary products differ, the authors observed triazolo[1,5-a]pyridine formation as a by-product under high acetic acid concentrations (8 equivalents). This suggests that modulating acid strength and oxidants (e.g., molecular oxygen) could favor triazolo-amine synthesis.

Optimized Conditions :

  • Reactants : N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.

  • Catalyst : Acetic acid (6 equivalents).

  • Oxidant : Molecular oxygen (1 atm).

  • Yield : Up to 94% for pyrazolo-pyridines, with triazolo by-products at higher acid loads .

This method’s scalability and mild conditions make it promising for large-scale production.

Comparative Analysis of Synthesis Methods

Method Reactants Conditions Yield Key Advantages
Ring contraction Hydrazinoheterocycles, diethyl oxalateReflux in MeOH/pyridine, POCl₃60–65%High specificity for fused systems
Condensation β-Diketones, ammonium acetateReflux in acetic acid50–75%Adaptable for diverse substituents
Oxidative CDC N-amino-iminopyridines, dicarbonylsAcetic acid, O₂ atmosphere74–94%Scalable, single-step process

Analytical Characterization

Critical spectroscopic data for validating 8-chloro- triazolo[1,5-a]pyridin-2-amine include:

  • IR : N–H stretch (~3190 cm⁻¹), C–Cl stretch (~750 cm⁻¹).

  • 1H^1H NMR : Aromatic protons (δ 7.3–8.1 ppm), NH₂ (δ 5.2–5.5 ppm).

  • MS : Molecular ion peak at m/z 168.58 [M]⁺ .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydroxylamine hydrochloride, ethoxycarbonyl thioisocyanate, and trifluoroacetic anhydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups at the 8-position.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

(a) 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Molecular Formula : C₆H₄ClFN₄
  • Molecular Weight : 186.57 g/mol
(b) 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Molecular Formula : C₆H₅BrN₄
  • Molecular Weight : 213.04 g/mol
  • Physical Properties : Melting point = 190–192°C; Density = 2.1 g/cm³
  • Applications : Used in Suzuki coupling reactions for drug synthesis due to bromine’s suitability in cross-coupling chemistry .

Phenyl-Substituted Analogues

(a) 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14j)
  • Yield : 59.6%
  • ¹H NMR : δ 8.04–8.00 (m, 2H), 7.52–7.48 (m, 1H)
  • Activity : Demonstrated potent JAK/HDAC dual inhibitory activity, attributed to the 4-fluorophenyl group enhancing hydrophobic interactions .
(b) 5-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14k)
  • Yield : 44.8%
  • ¹H NMR : δ 7.40–7.34 (m, 3H)

Core-Modified Analogues

(a) 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
  • Molecular Formula : C₅H₄ClN₅
  • Molecular Weight : 169.57 g/mol
  • Key Difference : Replacement of the pyridine ring with pyrazine alters electron distribution and hydrogen-bonding capacity, affecting solubility and target binding .
(b) N-(4-Chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine
  • Structure : Features a pyrimidine core instead of pyridine.
  • Application : Exhibits herbicidal activity by targeting acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides .

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Activity/Use
8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 186.57 Not reported Varies Drug intermediate
7-Bromo derivative 213.04 190–192 N/A Cross-coupling reagent
14j (4-fluorophenyl) 268.27 Not reported 59.6 JAK/HDAC inhibition
8-Chloro-pyrazine 169.57 Not reported N/A Research reagent

Biological Activity

8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.

  • Molecular Formula : C6_6H5_5ClN4_4
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 1245644-68-1

Synthesis

The synthesis of this compound typically involves the condensation of appropriate triazole and pyridine derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study highlighted that compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50_{50} values reported in the low micromolar range (approximately 10 µM) .

Case Studies

Several case studies have documented the biological activity of triazolo-pyridine derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against clinical isolates.
    • Method : Disk diffusion method and MIC determination.
    • Results : Significant activity was observed against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation :
    • Objective : To assess cytotoxic effects on various cancer cell lines.
    • Method : MTT assay for cell viability.
    • Results : The compound showed selective cytotoxicity towards cancer cells with minimal effects on normal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for drug design. Modifications at different positions on the triazole and pyridine rings can enhance or diminish biological activity. For instance:

  • Substitution at the 6-position of the pyridine ring often increases potency against specific targets.

Data Table: Biological Activities

Activity TypeTest Organisms/Cell LinesIC50_{50}/MIC (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AnticancerMCF710 µM
A54912 µM

Q & A

What are the established synthetic routes for preparing 8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization of chlorinated pyridine precursors with triazole-forming reagents. A one-pot method analogous to 5-chloro derivatives (e.g., using DMF-DMA and hydroxylamine hydrochloride, followed by cyclization with trifluoroacetic acid anhydride) can yield the triazolopyridine core. Reaction conditions such as pH, temperature (optimized at 80–100°C), and catalyst choice (e.g., p-toluenesulfonic acid) critically affect intermediate stability. Microwave-assisted synthesis has been shown to improve reaction efficiency by 20–30% compared to traditional reflux methods .

What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

  • Basic: ¹H/¹³C NMR confirms the triazole NH2_2 (δ ~5.8–6.2 ppm) and pyridine protons (δ ~7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 183.03 for C6_6H5_5ClN4_4).
  • Advanced: Single-crystal X-ray diffraction (SC-XRD) of derivatives reveals planarity of the triazolopyridine core, with bond angles consistent with aromatic stabilization. For example, N1–C2–C3 angles average 116.5° in related structures .

How can the chloro substituent at the 8-position be functionalized for SAR studies?

Answer: The chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides under mild conditions (e.g., DMF, 60°C). Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) introduces aryl/heteroaryl groups, enhancing diversity. Kinetic studies show that electron-withdrawing substituents accelerate SNAr by 3-fold compared to electron-donating groups .

What biological targets are implicated in the mechanism of action of this compound?

Answer: Triazolopyridines often target kinases (e.g., JAK2) or adenosine receptors. Competitive binding assays (IC50_{50} determination) and molecular docking (Glide SP scoring) suggest that the chloro group enhances hydrophobic interactions with kinase ATP-binding pockets. For example, derivatives show sub-micromolar inhibition of A2A_{2A} adenosine receptors .

What analytical methods ensure purity and stability during long-term storage?

Answer:

  • Purity: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; acceptance criteria ≥95% purity.
  • Stability: Store under inert atmosphere at –20°C. Degradation studies (TGA/DSC) indicate decomposition above 200°C, with moisture-induced hydrolysis of the triazole ring mitigated by desiccant use .

How should researchers resolve contradictions in reported enzyme inhibitory data?

Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Recommendations:

Standardize assays (e.g., 1 mM ATP for kinase IC50_{50}).

Validate via surface plasmon resonance (SPR) for binding kinetics.

Verify compound purity via LC-MS to exclude off-target effects from impurities .

What structure-activity relationship (SAR) trends are observed for halogenated triazolopyridines?

Answer:

  • Chloro vs. Bromo: Chloro derivatives exhibit higher metabolic stability (t1/2_{1/2} = 4.2 h vs. 2.8 h for bromo analogs in microsomal assays).
  • Positional Effects: 8-Chloro substitution improves target selectivity (e.g., 10-fold selectivity for JAK2 over JAK1) compared to 6-chloro isomers.
  • Hammett Analysis: σ+^+ values correlate with inhibitory potency (R2^2 = 0.89), indicating electron-withdrawing groups enhance activity .

What computational tools predict the binding mode of this compound with biological targets?

Answer: Molecular dynamics (MD) simulations (AMBER force field) and density functional theory (DFT) optimize ligand-protein interactions. For example, docking into A2A_{2A} receptors (PDB: 4EIY) predicts hydrogen bonding between the triazole NH2_2 and Thr88 .

How can synthetic yields be improved for large-scale applications?

Answer:

  • Process Optimization: Transition from batch to continuous flow reactors reduces reaction time by 50% and improves yield (85% vs. 70%).
  • Purification: Flash chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization (MeOH/H2_2O) enhances purity to >99% .

What are the key differences in reactivity between triazolopyridines and related heterocycles?

Answer: Triazolopyridines exhibit greater aromatic stability than imidazopyridines, reducing electrophilic substitution rates. However, the triazole NH2_2 acts as a strong hydrogen bond donor, enabling selective functionalization. Comparative kinetic studies show SNAr proceeds 2× faster in triazolopyridines than in pyrimidines .

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